2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

Overview

Description

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl (DPPH) is a stable free radical that has been widely used in scientific research and laboratory experiments. It is a powerful antioxidant that is used to measure the antioxidant activity of compounds. DPPH has been studied extensively in the fields of chemistry, biochemistry and physiology, and its use in laboratory experiments has been found to be beneficial in many ways.

Scientific Research Applications

Photolysis in Solution and Polymer Films

Holdcroft, Yuen, and Guillet (1990) utilized DPPH in their study on the photolysis of aromatic esters both in solution and in polymer films. They found that radicals formed during photolysis were trapped by DPPH, allowing the study of primary and secondary cage recombination processes in these mediums (Holdcroft, Yuen, & Guillet, 1990).

Electron Paramagnetic Resonance Studies

Dziobak and Mendenhall (1982) synthesized a "waxy DPPH" for electron paramagnetic resonance (EPR) studies. They reported that this new radical exhibited similar spectral properties to DPPH and dissolved in various organic solvents, except fluoroblube and ethylene glycol (Dziobak & Mendenhall, 1982).

Dynamic Nuclear Polarization (DNP) Studies

Salman et al. (1998) performed a weak field DNP study of DPPH and other radicals in various solvents. They recorded pi and sigma transitions for these radicals, providing valuable data for theoretical calculations and enhancing understanding of radical behavior in different conditions (Salman et al., 1998).

Antioxidant Activity Measurement

Foti et al. (2002) studied the antioxidant activity of naphthalene diols, measuring their reactivity against DPPH. This provided insights into the hydrogen atom transfer capabilities of these compounds, contributing to the understanding of antioxidant mechanisms (Foti et al., 2002).

Antiradical Efficiency of Polyphenols

Sánchez-Moreno, Larrauri, and Saura-Calixto (1998) used DPPH to study the kinetic behavior of polyphenols, commonly found in fruits, as free radical scavengers. This study contributed to the development of parameters defining antioxidant capacity (Sánchez-Moreno, Larrauri, & Saura-Calixto, 1998).

Magnesium Complexes and Radical Stabilization

Nakanishi et al. (2004) investigated the stabilization of phenoxyl radicals, generated from a vitamin E model, by complex formation with Mg2+ using DPPH. Their findings contribute to the understanding of the interaction between radicals and metal ions (Nakanishi et al., 2004).

Drug Design and Neuroprotection

Kenche et al. (2013) developed a neuroprotective antioxidant, TRS1, using DPPH for assessing its radical scavenging ability. This approach has implications for designing therapeutic strategies for neurodegenerative conditions (Kenche et al., 2013).

HPLC Method for Radical Scavengers

Zhang et al. (2009) developed an on-line high-performance liquid chromatography (HPLC) method using DPPH for detecting radical scavengers in non-polar mixtures, like vegetable oils. This method allows for rapid pinpointing of radical scavengers in various samples (Zhang et al., 2009).

properties

InChI |

InChI=1S/C34H44N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20H,21-22H2,1-10H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOCMRDQPYXVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583468 | |

| Record name | 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical | |

CAS RN |

84077-81-6 | |

| Record name | 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

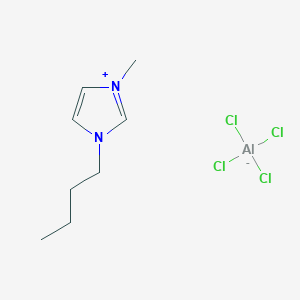

Retrosynthesis Analysis

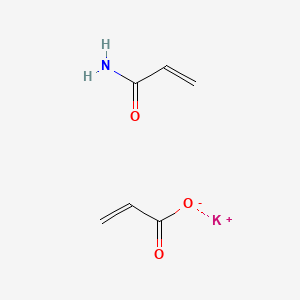

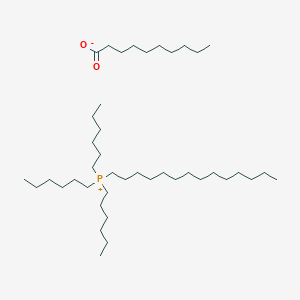

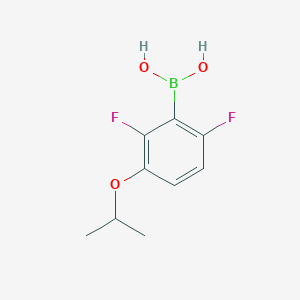

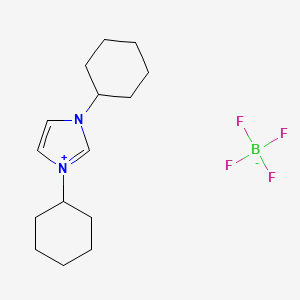

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

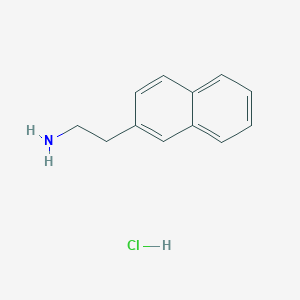

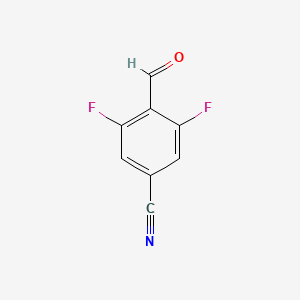

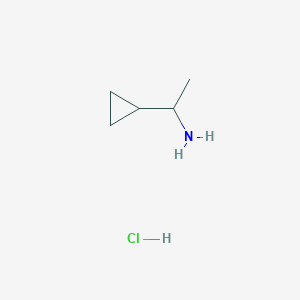

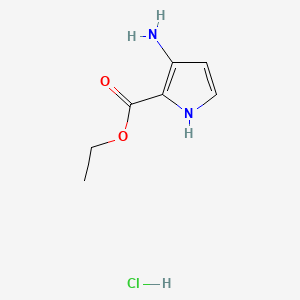

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.